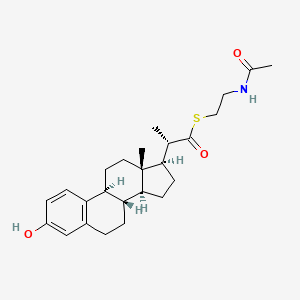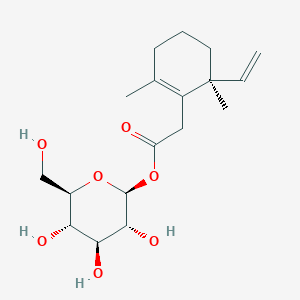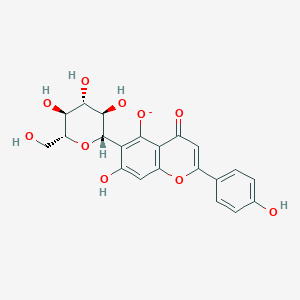
Isovitexin-7-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovitexin-7-olate is the 7-oxoanion of isovitexin. It is a conjugate base of an isovitexin.
Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Properties
Isovitexin, a potent antioxidant, shows promise in reducing inflammation. It inhibits nitric oxide synthase in lipopolysaccharide (LPS)-activated macrophages, effectively reducing hydrogen peroxide production. This effect is beneficial in managing inflammation and potentially carcinogenesis, as isovitexin inhibits the release of tumor necrosis factor α (TNF-α) and prostaglandin E2 (PGE2), as well as the expression of cyclooxygenase-2 (COX-2) in LPS-activated macrophages (Lin et al., 2005); (Huang et al., 2005).
Neuroprotective and Anti-Cancer Effects
Isovitexin has shown a range of pharmacological effects, including neuroprotective and anti-cancer properties. It is an active component in traditional Chinese medicines and various medicinal plants, highlighting its potential as a substitute medicine for diverse diseases and as an adjuvant for stubborn diseases or health products (He et al., 2016).
Cellular Protection from Oxidative Stress
Studies have demonstrated that isovitexin protects DNA from oxidative stress-induced damage and inhibits xanthine oxidase activity. This property suggests its role in protecting cells from oxidative stress, particularly in rice, where isovitexin is found (Lin et al., 2002).
Liver Injury Protection
Isovitexin exhibits protective effects against acute liver injury induced by lipopolysaccharide/d-galactosamine and carbon tetrachloride. It attenuates NF-κB phosphorylation and upregulates Nrf2 and HO-1 expression, suggesting its potential as a treatment agent for liver injury (Hu et al., 2018).
Role in Plant Morphogenesis
The expression of the isovitexin 7-O-Xylosylating gene gX is restricted to the petals of Silene pratensis and S. dioica, indicating its specific role in plant morphogenesis and flavonoid glycosylation patterns (Steyns & Brederode, 1986).
Antiplatelet and Vasorelaxing Effects
Isovitexin has shown potent antiplatelet effects and vasorelaxing properties, demonstrating its potential in cardiovascular therapies (Lin et al., 1997).
Skin Protection and Stem Cell Properties
Research has indicated that isovitexin can protect against skin damage caused by fine airborne particles (PM2.5) and enhance the stem cell properties of keratinocytes. This suggests its application in skincare and dermatology (Chowjarean et al., 2019).
Metabolic Profiling in Kidney Stone Model Rats
Isovitexin's metabolic profiling in normal and kidney stone model rats provides valuable insights for understanding its clinical application, particularly in treating kidney stones (Meng et al., 2020).
Potential in Diabetes Management
Isovitexin has shown in-vivo α-glucosidase inhibition, highlighting its potential in managing diabetes and related disorders (Choo et al., 2012).
Propriétés
Nom du produit |
Isovitexin-7-olate |
|---|---|
Formule moléculaire |
C21H19O10- |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-5-olate |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/p-1/t14-,17-,19+,20-,21+/m1/s1 |
Clé InChI |
MYXNWGACZJSMBT-VJXVFPJBSA-M |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])C4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)

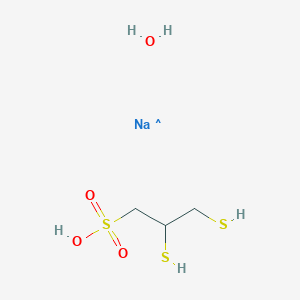
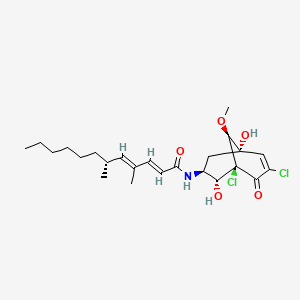


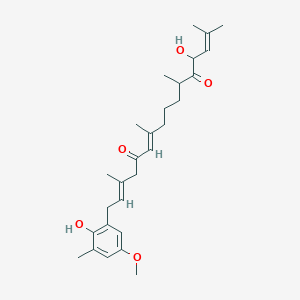


![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)
